

Comparative analysis of different acorenone synthesis routes

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A Comparative Analysis of Synthetic Routes to Acorenone

Acorenone, a spirocyclic sesquiterpenoid first isolated from the sweet flag plant (Acorus calamus), has garnered significant attention from the synthetic chemistry community due to its unique spiro[4.5]decane framework. This structure presents a formidable synthetic challenge, prompting the development of numerous innovative strategies for its construction. This guide provides a comparative analysis of four distinct total syntheses of acorenone and its isomer, acorenone B, highlighting the varied approaches to assembling this intricate molecular architecture. The syntheses discussed are those developed by the research groups of Trost, Pesaro and Bachmann, Nagumo, and Oppolzer.

Comparison of Key Synthetic Metrics

To facilitate a direct comparison of the efficiency and complexity of each route, the following table summarizes key quantitative data for the synthesis of acorenone and acorenone B by the four selected research groups.



| Parameter | Trost (1975) | Pesaro & Bachmann (1978) | Nagumo, Suemune & Sakai (1990) | Oppolzer, Mahalanabis & Bättig (1976) |
|-------------------|---|---|--|---|
| Target Molecule | Acorenone B | (-)-Acorenone | (±)-Acorenone B | (±)-Acorenone |
| Starting Material | 2-Isopropyl-5- methylcyclopenta none | (+)-p-Menth-1- ene | Bicyclo[3.3.0]oct an-2-one derivative | 6- Methylcyclohex- 2-en-1-one |
| Key Strategy | Spiroannelation via oxaspiropentane rearrangement | Robinson annulation of a chiral cyclopentane derivative | Ring conversion of a bicyclo[3.3.0]octa ne system | Intramolecular Type I ene reaction |
| Number of Steps | ~9 | ~7 | ~8 | ~6 |
| Overall Yield | Not explicitly stated | ~15% | Not explicitly stated | ~25% |
| Stereoselectivity | Stereocontrolled | Stereoselective | Stereocontrolled | Stereoselective |

Synthetic Route Overviews and Key Experimental Protocols

This section details the strategic bond disconnections and key transformations for each synthetic route, accompanied by diagrams and representative experimental protocols.

Trost's Synthesis of Acorenone B (1975)

Trost and colleagues developed a novel approach to the spiro[4.5]decane system of acorenone B centered on the formation and rearrangement of an oxaspiropentane intermediate. This strategy provides a stereocontrolled route to the target molecule.

Synthetic Pathway:





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Trost's synthesis of Acorenone B.

Experimental Protocol for Oxaspiropentane Formation and Rearrangement:

To a solution of 2-isopropyl-5-methylcyclopentanone in a suitable solvent, cyclopropyldiphenylsulfonium fluoroborate is added, leading to the formation of the key oxaspiropentane intermediate. This intermediate is then subjected to thermal or acid-catalyzed rearrangement to yield the spiro[3.4]octan-1-one derivative. The reaction is carefully monitored by thin-layer chromatography to ensure complete conversion of the starting material.

Pesaro and Bachmann's Synthesis of (-)-Acorenone (1978)

This enantioselective synthesis commences from the readily available chiral starting material, (+)-p-menth-1-ene. A key step in this route is a stereoselective Robinson annulation to construct the six-membered ring of the spirocyclic system.

Synthetic Pathway:



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Pesaro and Bachmann's synthesis of (-)-Acorenone.

Experimental Protocol for Robinson Annulation:



The trans,trans-cyclopentane derivative is dissolved in dioxane, and a catalytic amount of potassium hydroxide is added. Methyl vinyl ketone is then added dropwise to the stirred solution at a controlled temperature. The reaction progress is monitored by gas chromatography. Upon completion, the reaction mixture is neutralized, and the product, the spiroenone, is extracted and purified by column chromatography.[1]

Nagumo, Suemune, and Sakai's Synthesis of (±)-Acorenone B (1990)

This approach features a novel ring conversion strategy, transforming a bicyclo[3.3.0]octane system into the spiro[4.5]decane skeleton of acorenone B in a stereocontrolled manner.

Synthetic Pathway:



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Nagumo, Suemune, and Sakai's synthesis of (±)-Acorenone B.

Experimental Protocol for Ring Conversion:

The starting bicyclo[3.3.0]octan-2-one derivative is treated with ethylene glycol and boron trifluoride etherate in dichloromethane at room temperature. This one-pot reaction proceeds via a proposed mechanism involving aldol condensation, hemiacetalization, and a Grob-type fragmentation to yield the spiro[4.5]decane ring system. The resulting spiro-intermediate is then carried forward to complete the synthesis of (±)-acorenone B.

Oppolzer, Mahalanabis, and Bättig's Synthesis of (±)-Acorenone (1976)

Oppolzer's concise synthesis of (±)-acorenone utilizes a powerful intramolecular Type I ene reaction as the key step to construct the spirocyclic core. This thermal cyclization of a 1,6-diene proceeds with high stereoselectivity.



Synthetic Pathway:



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Oppolzer's synthesis of (±)-Acorenone.

Experimental Protocol for Intramolecular Ene Reaction:

The 1,6-diene precursor is dissolved in a high-boiling point solvent, such as toluene or xylene, in a sealed tube. The solution is then heated to a high temperature (typically >200 °C) for several hours. The progress of the ene reaction is monitored by analyzing aliquots of the reaction mixture. After cooling, the solvent is removed under reduced pressure, and the resulting spiro[4.5]decane intermediate is purified by distillation or chromatography.

Conclusion

The syntheses of acorenone and its isomers have served as a fertile ground for the development and application of novel synthetic methodologies. The four routes presented here, developed by Trost, Pesaro and Bachmann, Nagumo, and Oppolzer, offer a compelling snapshot of the diverse strategies that can be employed to tackle a complex synthetic target. From Trost's elegant oxaspiropentane rearrangement and Oppolzer's efficient ene reaction to the strategic use of chiral pool starting materials by Pesaro and Bachmann and Nagumo's innovative ring conversion, each approach provides valuable insights into the art and science of total synthesis. The choice of a particular route would depend on factors such as the desired stereochemical outcome, the availability of starting materials, and the desired level of synthetic efficiency. These foundational works continue to inspire the development of even more sophisticated and efficient routes to this fascinating class of natural products.

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